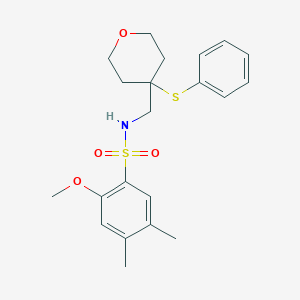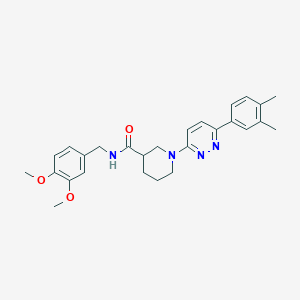
3-Anilino-2-(4-chlorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Anilino-2-(4-chlorophenyl)acrylonitrile (3-APCN) is an important synthetic intermediate used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and dyes. It has a wide range of applications in the fields of chemistry, biology, and medicine. 3-APCN is a monomer and can be used to synthesize polymers, copolymers and cross-linked polymers. 3-APCN has been extensively studied and has been found to have a wide range of applications in the fields of chemistry, biology and medicine.
Applications De Recherche Scientifique
3-Anilino-2-(4-chlorophenyl)acrylonitrile has been extensively studied and has been found to have a wide range of applications in the fields of chemistry, biology, and medicine. It has been used as a building block for the synthesis of a variety of molecules, such as pharmaceuticals, agrochemicals, and dyes. It has also been used to synthesize polymers, copolymers and cross-linked polymers. In addition, 3-Anilino-2-(4-chlorophenyl)acrylonitrile has been used as a model compound for studying the structure and reactivity of other compounds.
Mécanisme D'action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the structure of our compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
The exact mode of action of 3-Anilino-2-(4-chlorophenyl)acrylonitrile is currently unknown due to the lack of specific studies on this compound. Similar compounds with an indole nucleus are known to interact with their targets, leading to changes in cellular processes . The compound may bind to its target receptor, initiating a cascade of biochemical reactions that result in its therapeutic or biological effects.
Biochemical Pathways
Indole derivatives, which share structural similarities with our compound, are known to impact a variety of biochemical pathways . These pathways can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Based on the known effects of similar indole derivatives, it can be inferred that the compound may have a broad spectrum of biological activities .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Anilino-2-(4-chlorophenyl)acrylonitrile in laboratory experiments include its high reactivity, its availability, and its low cost. The main limitation of using 3-Anilino-2-(4-chlorophenyl)acrylonitrile in laboratory experiments is its potential toxicity. 3-Anilino-2-(4-chlorophenyl)acrylonitrile is toxic and should be handled with care.
Orientations Futures
The future directions for 3-Anilino-2-(4-chlorophenyl)acrylonitrile research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of chemistry, biology, and medicine. In addition, further research is needed to determine the optimal conditions for the synthesis of 3-Anilino-2-(4-chlorophenyl)acrylonitrile and other related compounds. Finally, further research is needed to explore the potential toxicity of 3-Anilino-2-(4-chlorophenyl)acrylonitrile and to develop methods to reduce its toxicity.
Méthodes De Synthèse
3-Anilino-2-(4-chlorophenyl)acrylonitrile can be synthesized by the reaction of aniline with 4-chlorophenylacrylonitrile in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is usually conducted at temperatures of between 100 and 200°C. The reaction is typically carried out in a solvent, such as dimethylformamide, dimethylsulfoxide, or dimethyl sulfoxide/water. The reaction is typically complete in a few hours, and the product can be isolated by precipitation with a suitable solvent, such as methanol or ethanol.
Propriétés
IUPAC Name |
(E)-3-anilino-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2/c16-14-8-6-12(7-9-14)13(10-17)11-18-15-4-2-1-3-5-15/h1-9,11,18H/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLSFDCBVGTJOW-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-2-(4-chlorophenyl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-cyano-N-[[4-(dimethylamino)-3-methylphenyl]methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2911399.png)
![1-[[1-[4-Chloro-3-(trifluoromethyl)phenyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2911402.png)
![N-(4-ethoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2911404.png)
![2-({1-[(furan-2-yl)methyl]-5-phenyl-1H-imidazol-2-yl}sulfanyl)acetonitrile](/img/structure/B2911405.png)
![(4-Phenylpiperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2911406.png)


![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2911410.png)
![3-[1-(4-Fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B2911411.png)

![O-[(1R)-1-phenylethyl]hydroxylamine hydrochloride](/img/structure/B2911413.png)

![5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911419.png)
